molecular formula C28H32N2O2 B14388010 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile CAS No. 88173-33-5

3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile

Cat. No.: B14388010
CAS No.: 88173-33-5
M. Wt: 428.6 g/mol
InChI Key: QKLHVENVSYUZRM-UHFFFAOYSA-N
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Description

3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a cyclohexene ring, which also contains two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a cyclization reaction to form the cyclohexene ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: Similar in structure but contains epoxy groups instead of butoxyphenyl groups.

    3,6-Diphenyl-cyclohex-4-ene-1,2-dicarboxylic acid: Similar cyclohexene core but with carboxylic acid groups instead of nitriles.

Uniqueness

3,6-Bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile is unique due to the presence of butoxyphenyl groups, which can influence its solubility, reactivity, and potential applications. The combination of nitrile groups and the cyclohexene ring also provides distinct chemical properties that differentiate it from similar compounds.

Properties

CAS No.

88173-33-5

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

3,6-bis(4-butoxyphenyl)cyclohex-4-ene-1,2-dicarbonitrile

InChI

InChI=1S/C28H32N2O2/c1-3-5-17-31-23-11-7-21(8-12-23)25-15-16-26(28(20-30)27(25)19-29)22-9-13-24(14-10-22)32-18-6-4-2/h7-16,25-28H,3-6,17-18H2,1-2H3

InChI Key

QKLHVENVSYUZRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=CC(C(C2C#N)C#N)C3=CC=C(C=C3)OCCCC

Origin of Product

United States

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